molecular formula C10H14N2O2 B14854232 2-(Dimethylamino)-5-hydroxy-N-methylbenzamide

2-(Dimethylamino)-5-hydroxy-N-methylbenzamide

Cat. No.: B14854232
M. Wt: 194.23 g/mol
InChI Key: AGBAIBVZLYXBKF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-hydroxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-hydroxybenzoic acid.

    Amidation: The carboxylic acid group of 5-hydroxybenzoic acid is converted to an amide group through a reaction with dimethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions.

    Methylation: The resulting intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(Dimethylamino)-5-oxo-N-methylbenzamide.

    Reduction: 2-(Dimethylamino)-5-hydroxy-N-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

2-(Dimethylamino)-5-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding properties and biological activity.

    2-(Dimethylamino)-5-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxy group, which can influence its chemical reactivity and interactions.

Uniqueness

2-(Dimethylamino)-5-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxy group and a dimethylamino group on the benzamide structure

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-5-hydroxy-N-methylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-11-10(14)8-6-7(13)4-5-9(8)12(2)3/h4-6,13H,1-3H3,(H,11,14)

InChI Key

AGBAIBVZLYXBKF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)N(C)C

Origin of Product

United States

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